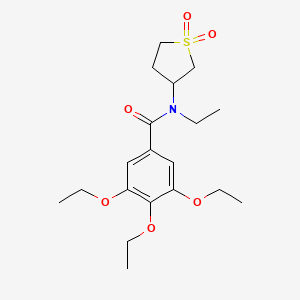
N-(1,1-二氧化四氢噻吩-3-基)-3,4,5-三乙氧基-N-乙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is a useful research compound. Its molecular formula is C19H29NO6S and its molecular weight is 399.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于 N-(1,1-二氧化四氢噻吩-3-基)-3,4,5-三乙氧基-N-乙基苯甲酰胺(也称为 N-(1,1-二氧化-1λ6-噻烷-3-基)-3,4,5-三乙氧基-N-乙基苯甲酰胺)在科学研究应用方面的全面分析:
G 蛋白门控内向整流钾 (GIRK) 通道激活
该化合物已被确定为 GIRK1/2 通道的强效选择性激活剂。GIRK 通道在调节神经元兴奋性和心率方面起着至关重要的作用。 这些通道的激活可能有利于治疗癫痫、疼痛和心律失常等疾病 .
抗菌活性
研究表明,与 N-(1,1-二氧化四氢噻吩-3-基)-3,4,5-三乙氧基-N-乙基苯甲酰胺相似的化合物表现出显着的抗菌特性。 这些化合物已针对各种致病细菌和真菌进行测试,证明了作为新型抗菌剂的潜力 。这种应用在抗生素耐药性不断上升的背景下尤其重要。
抗真菌特性
除了抗菌活性外,该化合物还显示出作为抗真菌剂的潜力。 它对几种真菌菌株有效,包括导致免疫功能低下者严重感染的真菌菌株 。这使其成为开发新型抗真菌药物的宝贵候选者。
癌症研究
该化合物的结构表明其在癌症研究方面的潜在应用。含砜的化合物通常因其干扰癌细胞中细胞过程的能力而被探索其抗癌特性。 可以研究这种化合物对抑制癌细胞生长和增殖的功效.
神经保护作用
鉴于其在调节钾通道方面的作用,该化合物可能具有神经保护作用。 钾通道调节剂正在被研究其保护神经元免受阿尔茨海默病和帕金森病等神经退行性疾病损伤的潜力 。该化合物可能有助于开发新型神经保护疗法。
抗炎应用
具有类似结构的化合物已被研究其抗炎特性。 通过调节特定的信号通路,这些化合物可以减少炎症,使其成为治疗关节炎和炎症性肠病等炎症性疾病的潜在候选者.
心血管研究
该化合物对 GIRK 通道的激活也表明其在心血管研究方面的潜在应用。 GIRK 通道参与调节心率和心律,其调节可能有利于治疗心律失常和其他心血管疾病 .
药物代谢和药代动力学
该化合物的稳定性和代谢特征使其成为药物代谢和药代动力学研究的宝贵工具。 了解这种化合物如何代谢及其药代动力学特性可以帮助设计具有改善疗效和安全性特征的新药 .
这些应用突出了 N-(1,1-二氧化四氢噻吩-3-基)-3,4,5-三乙氧基-N-乙基苯甲酰胺在各个科学研究领域的多种潜力。每种应用都为进一步探索和开发提供了独特的机会。
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects depending on the specific physiological process involved.
生化分析
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways, modulating cellular excitability .
Cellular Effects
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects the excitability of cells, particularly in the brain and peripheral tissues . This modulation can impact various physiological processes, including heart rate regulation and neurotransmission .
Molecular Mechanism
At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow into the cells . This activation can lead to changes in cellular excitability and downstream signaling pathways . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of GIRK channels and consistent modulation of cellular excitability .
Dosage Effects in Animal Models
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, including disrupted cellular function and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its structural properties, which reduce its susceptibility to enzymatic degradation . This stability allows for prolonged activity and effectiveness in biological systems.
Transport and Distribution
The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, enhancing its biological effects .
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGXXDDSWNLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515880.png)
![N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515883.png)
![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)
![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)


![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)



![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)
![1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol](/img/structure/B2515901.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)
